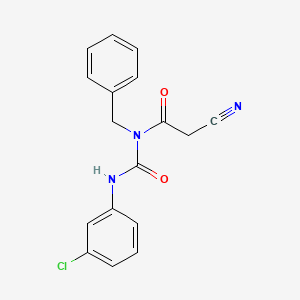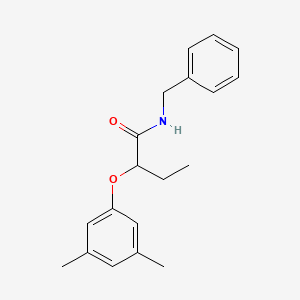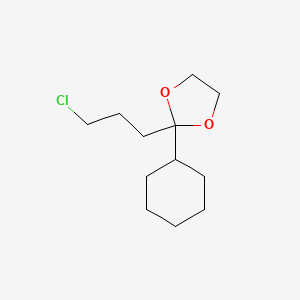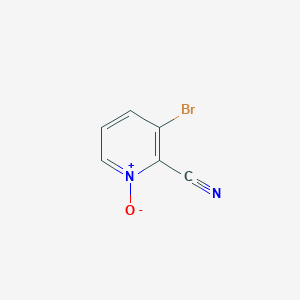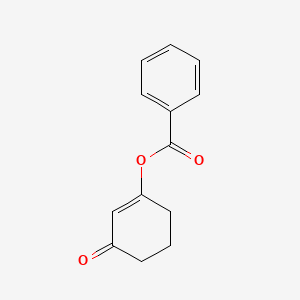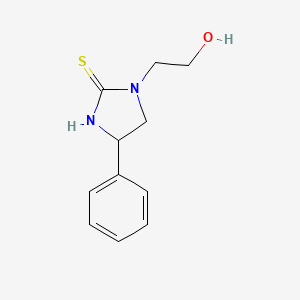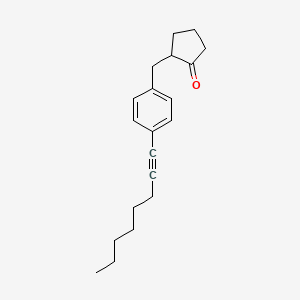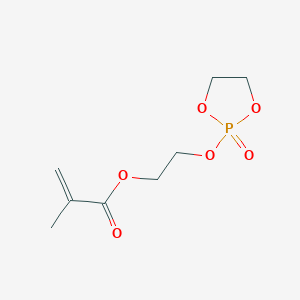
2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate is a specialized organophosphorus compound It is characterized by the presence of a methacrylate group and a dioxaphospholane ring, which imparts unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate typically involves the reaction of methacrylic acid with 2-chloro-1,3,2-dioxaphospholane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Methacrylic acid and 2-chloro-1,3,2-dioxaphospholane.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate group allows for radical polymerization, forming polymers with unique properties.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the dioxaphospholane ring.
Substitution Reactions: The phosphorus atom in the dioxaphospholane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Hydrolysis Products: Hydrolysis yields methacrylic acid and phosphoric acid derivatives.
科学研究应用
2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with tailored properties.
Materials Science: Incorporated into materials to enhance flame retardancy, mechanical strength, and thermal stability.
Biomedical Research: Explored for use in drug delivery systems, tissue engineering, and as a component in biocompatible materials.
Industrial Applications: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of 2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate is primarily related to its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in radical polymerization, while the dioxaphospholane ring can interact with various functional groups, enhancing the material’s properties. The compound’s unique structure allows it to act as a flame retardant by promoting char formation and inhibiting the release of flammable gases.
相似化合物的比较
Similar Compounds
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: Similar in structure but lacks the methacrylate group, limiting its polymerization capabilities.
2-Chloro-1,3,2-dioxaphospholane: Used as a precursor in the synthesis of 2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate.
(2-Hydroxy-2-oxido-1,3,2-dioxaphospholan-4-yl)methyl palmitate: Another organophosphorus compound with different functional groups and applications.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of the methacrylate group with the stability and versatility of the dioxaphospholane ring. This combination allows for the synthesis of advanced materials with enhanced properties, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H13O6P |
|---|---|
分子量 |
236.16 g/mol |
IUPAC 名称 |
2-[(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)oxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13O6P/c1-7(2)8(9)11-3-4-12-15(10)13-5-6-14-15/h1,3-6H2,2H3 |
InChI 键 |
JIQCSWZUMQHUDD-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCOP1(=O)OCCO1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
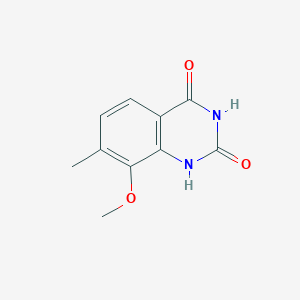
![N~1~-[(3-Chlorophenyl)methyl]-N~1~-(pyridin-2-yl)propane-1,3-diamine](/img/structure/B8588163.png)
![1-(Propan-2-yl)-4-{5-[4-(trifluoromethyl)phenyl]pyridin-2-yl}piperazine](/img/structure/B8588168.png)
![Acetamide,n-[4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidin-7-yl]-](/img/structure/B8588173.png)
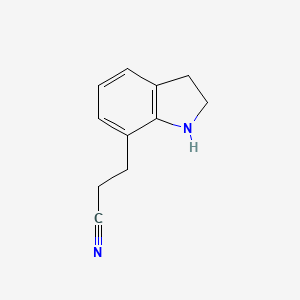
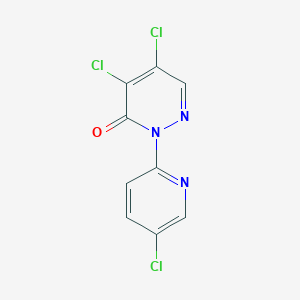
![4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline](/img/structure/B8588191.png)
